molecular formula C25H23N5O3 B4063384 4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone

4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone

Cat. No.: B4063384
M. Wt: 441.5 g/mol
InChI Key: WLVLTISZBVVAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.18008961 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

One significant application area is in the synthesis of polymers with ordered structures and enhanced properties. For instance, the direct polycondensation approach has been used to prepare ordered polymers by incorporating nonsymmetric monomers that include piperazine, demonstrating the feasibility of forming ordered structures from complex monomers (Yu, Seino, & Ueda, 1999). This research highlights the potential of using such complex molecules in the design of polymers with specific and enhanced physical properties.

Pharmacological Effects

In the pharmaceutical domain, derivatives of phthalazinone have been explored for their potential inhibitory activities towards various enzymes. For example, studies on arylpiperazine derivatives have shown high affinity for 5-HT1A serotonin receptors, indicating potential applications in developing drugs for neurological disorders (Glennon, Naiman, Lyon, & Titeler, 1988). These findings suggest the versatility of phthalazinone derivatives in drug discovery, particularly in targeting specific receptors within the human body.

Material Science and Engineering

Phthalazinone derivatives have also been examined for their utility in material science, particularly in constructing highly thermostable rigid-rod networks. Research in this area has focused on synthesizing networks that exhibit excellent thermal stability, which is crucial for applications in high-performance materials (Yu et al., 2012). The development of such materials could have significant implications for various industries, including aerospace and electronics, where materials must withstand extreme conditions.

Properties

IUPAC Name

4-(4-methylphenyl)-2-(2-nitro-5-piperazin-1-ylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-17-6-8-18(9-7-17)24-20-4-2-3-5-21(20)25(31)29(27-24)23-16-19(10-11-22(23)30(32)33)28-14-12-26-13-15-28/h2-11,16,26H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVLTISZBVVAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCNCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.